2-(2-Thienyl)-1H-indole-3-carbaldehyde
Overview
Description
2-(2-Thienyl)-1H-indole-3-carbaldehyde is an organic compound that features both a thiophene ring and an indole ring The thiophene ring is a five-membered aromatic ring containing sulfur, while the indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)-1H-indole-3-carbaldehyde typically involves the formation of the indole ring followed by the introduction of the thiophene moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The thiophene ring can be introduced through a subsequent reaction, such as a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also considered to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(2-Thienyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 2-(2-Thienyl)-1H-indole-3-carboxylic acid
Reduction: 2-(2-Thienyl)-1H-indole-3-methanol
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
2-(2-Thienyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It can be used in the study of biological processes and as a probe in biochemical assays.
Industry: Used in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(2-Thienyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Thienyl)indole:
2-(2-Thienyl)pyrrole: Contains a pyrrole ring instead of an indole ring, leading to different electronic and structural properties.
2-(2-Thienyl)benzaldehyde: Contains a benzene ring instead of an indole ring, affecting its chemical behavior and applications.
Uniqueness
2-(2-Thienyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the thiophene and indole rings, which confer distinct electronic and structural properties
Properties
IUPAC Name |
2-thiophen-2-yl-1H-indole-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-8-10-9-4-1-2-5-11(9)14-13(10)12-6-3-7-16-12/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOFPUXZLONTHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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